2-Tetradecenoic acid

Descripción general

Descripción

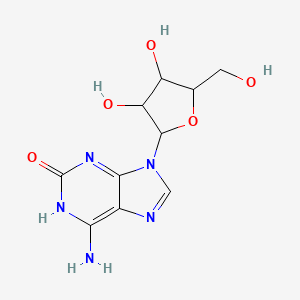

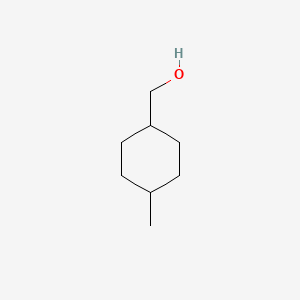

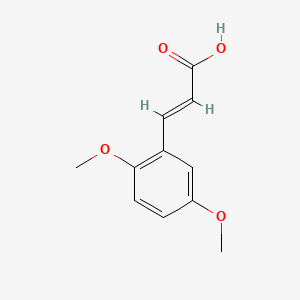

2-Tetradecenoic acid is a tetradecenoic acid that has its double bond in the 2-position . It is a cis-2-unsaturated fatty acid . The molecular formula of this compound is C14H26O2 .

Synthesis Analysis

Many pathogenic bacteria use cell–cell signaling systems involving the synthesis and perception of diffusible signal molecules to control virulence as a response to cell density or confinement to niches . Signal molecules of the diffusible signal factor (DSF) family are cis-2-unsaturated fatty acids . The DSF synthesis was thought to be restricted to the xanthomonads, but it is now known that structurally related molecules are produced by the unrelated bacteria Burkholderia cenocepacia and Pseudomonas aeruginosa .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 226.19328 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that many important processes in chemical and biological systems involve acid-base reactions in aqueous solutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 343.4±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The molecule also has an enthalpy of vaporization of 64.5±6.0 kJ/mol and a flash point of 246.0±10.2 °C .Aplicaciones Científicas De Investigación

Analysis of Global Trends in Herbicide Toxicity Studies

Research on the toxicity and mutagenicity of herbicides, including compounds similar to 2-tetradecenoic acid, has shown rapid advancements. Studies have primarily focused on occupational risks, neurotoxicity, resistance to herbicides, and their effects on non-target species, particularly in aquatic environments. The United States leads in this field, followed by Canada and China, with significant contributions in toxicology and biochemical and molecular biology. Future research directions may include molecular biology, especially gene expression and assessment of exposure in human bioindicators, highlighting the environmental impact of such chemicals (Zuanazzi et al., 2020).

Thermoelectric Material Development

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) is one of the most successful organic thermoelectric materials, with a figure-of-merit (ZT) breakthrough of 0.42. Its potential for higher performance and application in energy conversion processes is significant due to its low density, cost, thermal conductivity, easy synthesis, and versatile processability. Various treatment methods have been developed to enhance the thermoelectric performance of PEDOT:PSS, which could pave the way for more efficient organic thermoelectric materials (Zhu et al., 2017).

Environmental Management with Graphene-Based Materials

Graphene-based materials have been identified as promising for the adsorptive and photocatalytic removal of contaminants from the aqueous environment due to their remarkable physicochemical, optical, and electrical characteristics. Their application in removing tetracyclines, a class of antibiotics with high ecological risks, has been extensively reviewed. The synthesis methods, conditions for adsorption and photocatalytic degradation, and removal mechanisms of these materials offer a comprehensive insight into potential environmental management strategies (Minale et al., 2020).

Thermal Energy Storage Innovations

Recent developments in thermal energy storage (TES) highlight its application in solar plants and industrial processes. The review covers sensible, latent, and thermo-chemical media for heat storage, emphasizing latent heat storage using phase change materials (PCMs) for efficient and compact systems. The potential of using energy storage through reversible chemical reactions (thermo-chemical storage, TCS) is assessed, along with strategies for encapsulation of the storage media and the use of energy transfer media (Zhang et al., 2016).

Mecanismo De Acción

Biochemical Pathways

2-Tetradecenoic acid is likely involved in fatty acid biosynthesis . Fatty acids play crucial roles in numerous biochemical pathways, including energy production, inflammation, and cell signaling.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its stability could be affected by exposure to heat or light, and its efficacy could be influenced by the presence of other fatty acids or metabolites.

Análisis Bioquímico

Biochemical Properties

2-Tetradecenoic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of fatty acids. It is an intermediate in the fatty acid biosynthesis pathway, where it is converted from ®-3-Hydroxy-tetradecanoic acid via the action of enzymes such as fatty-acid synthase and 3-hydroxypalmitoyl . Additionally, this compound interacts with various proteins and enzymes, including dehydratase and thioesterase, which are involved in its biosynthesis and turnover .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Gram-negative bacteria, it acts as a quorum sensing signal, regulating diverse biological functions . This compound can modulate virulence gene expression in response to environmental changes, highlighting its role in bacterial communication and pathogenicity . In mammalian cells, this compound is involved in lipid metabolism and can affect the expression of genes related to fatty acid biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for certain receptors or enzymes, leading to the activation or inhibition of these targets. For example, in bacterial quorum sensing systems, this compound binds to receptor proteins, triggering a cascade of signaling events that regulate gene expression . Additionally, it may influence enzyme activity by acting as a substrate or inhibitor, thereby modulating metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential impact on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of lipid metabolism and anti-inflammatory properties . At high doses, this compound can have toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. It interacts with enzymes such as fatty-acid synthase and 3-hydroxypalmitoyl, which facilitate its conversion and utilization in metabolic processes . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments . The compound’s distribution can impact its biological activity and effectiveness in different tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular functions . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications .

Propiedades

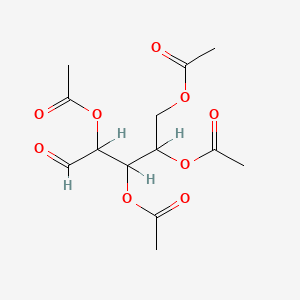

| { "Design of the Synthesis Pathway": "The synthesis of 2-Tetradecenoic acid can be achieved through a multi-step process involving the conversion of a starting material into the desired product. The key steps in the synthesis pathway include the oxidation of a long-chain alkene to form a carboxylic acid, followed by purification and isolation of the product.", "Starting Materials": [ "1-Tetradecene", "Oxidizing agent (e.g. potassium permanganate, osmium tetroxide, or chromium trioxide)", "Solvent (e.g. acetone, dichloromethane, or chloroform)", "Acid (e.g. sulfuric acid or hydrochloric acid)", "Base (e.g. sodium hydroxide or potassium hydroxide)", "Water" ], "Reaction": [ "1. Dissolve 1-Tetradecene in a suitable solvent (e.g. acetone, dichloromethane, or chloroform).", "2. Add an oxidizing agent (e.g. potassium permanganate, osmium tetroxide, or chromium trioxide) to the solution.", "3. Add an acid (e.g. sulfuric acid or hydrochloric acid) to the solution to catalyze the reaction.", "4. Stir the solution at room temperature for several hours until the reaction is complete.", "5. Add a base (e.g. sodium hydroxide or potassium hydroxide) to the solution to neutralize the acid.", "6. Extract the product with a suitable solvent (e.g. dichloromethane or chloroform).", "7. Wash the organic layer with water to remove any impurities.", "8. Dry the organic layer with anhydrous sodium sulfate.", "9. Concentrate the solution under reduced pressure to obtain the crude product.", "10. Purify the product by column chromatography or recrystallization.", "11. Analyze the product by spectroscopic methods (e.g. NMR, IR, or GC-MS) to confirm its identity and purity." ] } | |

Número CAS |

39525-69-4 |

Fórmula molecular |

C14H26O2 |

Peso molecular |

226.35 g/mol |

Nombre IUPAC |

tetradec-2-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |

Clave InChI |

IBYFOBGPNPINBU-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCCCCCCC/C=C/C(=O)O |

SMILES |

CCCCCCCCCCCC=CC(=O)O |

SMILES canónico |

CCCCCCCCCCCC=CC(=O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tetradecenoic acid function as a signaling molecule in bacteria?

A1: Tetradecenoic acid acts as a diffusible signal factor (DSF) in certain bacteria like Xylella fastidiosa. [, ] It is produced by the enzyme RpfF and accumulates as cell density increases. [] This accumulation triggers changes in gene expression, impacting bacterial behaviors such as biofilm formation, cell adhesion, and virulence. [, ]

Q2: How does tetradecenoic acid impact the virulence of Xylella fastidiosa?

A3: Studies have shown that mutants of X. fastidiosa unable to produce tetradecenoic acid exhibit increased virulence in grapes. [] This suggests that the accumulation of tetradecenoic acid typically suppresses virulence. Artificially increasing DSF levels in plants could therefore be a potential strategy for disease control, a concept called "pathogen confusion." []

Q3: What is the molecular formula and weight of tetradecenoic acid?

A3: The molecular formula of tetradecenoic acid is C14H26O2, and its molecular weight is 226.36 g/mol.

Q4: How are different isomers of tetradecenoic acid distinguished?

A5: Isomers of tetradecenoic acid differ in the position and geometry of the double bond. Techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and separating these isomers based on their unique retention times and fragmentation patterns. [, ]

Q5: Is tetradecenoic acid metabolized in mammals?

A7: Research on the closely related compound, nitro-9-cis-octadecenoic acid (18:1-NO2), suggests that unsaturated fatty acids like tetradecenoic acid can undergo β-oxidation in the liver. [] This process results in shorter-chain nitro-fatty acids as metabolites. [] Further research is needed to confirm if tetradecenoic acid undergoes a similar metabolic pathway.

Q6: How is tetradecenoic acid incorporated into biological systems?

A8: In certain organisms, tetradecenoic acid is incorporated into complex lipids like phospholipids. [] For instance, the unusual 7-methyl-6-octadecenoic acid, structurally similar to tetradecenoic acid, was discovered in the phospholipids of the sea cucumber Holothuria mexicana. []

Q7: Can tetradecenoic acid interact with proteins?

A9: While direct interaction studies with tetradecenoic acid are limited, research on nitro-fatty acids shows that they readily form adducts with thiol-containing proteins and glutathione in vivo. [] This suggests that tetradecenoic acid, with its unsaturated structure, could potentially interact with proteins through similar mechanisms.

Q8: How is tetradecenoic acid typically analyzed in biological samples?

A10: GC-MS is a widely used technique for analyzing tetradecenoic acid in biological samples. [, , ] This method allows for the separation and identification of different isomers based on their unique retention times and mass spectra.

Q9: Are there challenges in accurately quantifying tetradecenoic acid?

A11: Quantifying tetradecenoic acid, especially in low concentrations, can be challenging due to its potential to co-elute with other fatty acids during GC analysis. [] For accurate quantification, meticulous optimization of GC conditions is essential to ensure clear separation from other components. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)